N1,N1-Diethyl-N2-(2-phenylquinazolin-4-yl)ethane-1,2-diamine
Description
Properties
CAS No. |
802577-51-1 |
|---|---|
Molecular Formula |
C20H24N4 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N',N'-diethyl-N-(2-phenylquinazolin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C20H24N4/c1-3-24(4-2)15-14-21-20-17-12-8-9-13-18(17)22-19(23-20)16-10-6-5-7-11-16/h5-13H,3-4,14-15H2,1-2H3,(H,21,22,23) |
InChI Key |
KVFGFYCJHWRPGD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The quinazoline ring is constructed via cyclocondensation between anthranilic acid derivatives and nitriles or amidines. For example, 2-phenylquinazolin-4(3H)-one is synthesized by reacting methyl anthranilate with benzamide under acidic conditions. Subsequent chlorination using phosphorus oxychloride yields 4-chloro-2-phenylquinazoline, a critical intermediate.
Reaction Conditions
Direct Substitution at the 4-Position
4-Chloro-2-phenylquinazoline serves as a versatile precursor for introducing amine functionalities. Nucleophilic aromatic substitution (SNAr) with ethylenediamine derivatives occurs at the electron-deficient C4 position due to the electron-withdrawing quinazoline ring.
Introduction of the Ethane-1,2-Diamine Side Chain
The diethylamine-substituted ethylenediamine side chain is incorporated via two strategies:
Stepwise Alkylation of Ethylenediamine
Ethylenediamine undergoes sequential alkylation to introduce diethyl groups:
Monoalkylation :
Dialkylation :
Single-Step Coupling with Preformed Diethylamine
N¹,N¹-Diethylethane-1,2-diamine is coupled directly to 4-chloro-2-phenylquinazoline under basic conditions:
Reaction Protocol
- Reactants : 4-Chloro-2-phenylquinazoline (1.0 equiv), N¹,N¹-diethylethane-1,2-diamine (1.5 equiv)
- Base : Triethylamine (2.0 equiv)
- Solvent : Ethanol, reflux, 12 hours
- Yield : 68%
Mechanistic Insight : The chlorine atom at C4 is displaced via an SNAr mechanism, facilitated by the electron-deficient quinazoline ring. Triethylamine scavenges HCl, shifting the equilibrium toward product formation.
A tandem approach combines quinazoline formation and side-chain introduction:
Condensation-Reduction Sequence
- Imine Formation :
- Cyclization :
- Reduction :
Purification and Characterization
Crude products are purified via column chromatography (SiO₂, ethyl acetate/hexane) and recrystallized from ethanol. Structural confirmation employs:
- ¹H NMR : Distinct signals for diethyl groups (δ 1.1–1.3 ppm, triplets) and quinazoline protons (δ 7.2–8.6 ppm).
- Mass Spectrometry : Molecular ion peak at m/z 304.41.
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Yield (%) | Time (h) | Complexity |
|---|---|---|---|---|
| Stepwise Alkylation | SNAr, two alkylations | 72 | 12 | High |
| Direct Coupling | Single SNAr | 68 | 12 | Moderate |
| Reductive Amination | Imine formation, reduction | 65 | 18 | Moderate |
Challenges and Optimization
- Regioselectivity : Competing reactions at C2 and C4 positions require careful control of electronic and steric factors.
- Diethyl Group Incorporation : Over-alkylation is mitigated by using excess amine and controlled stoichiometry.
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity but complicate purification.
Chemical Reactions Analysis
Types of Reactions
N1,N1-Diethyl-N2-(2-phenylquinazolin-4-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinazoline core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N1,N1-Diethyl-N2-(2-phenylquinazolin-4-yl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the synthesis of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of N1,N1-Diethyl-N2-(2-phenylquinazolin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s quinazoline core is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N1,N1-Diethyl-N2-(6-iodoquinazolin-4-yl)ethane-1,2-diamine (5f)
- Structure : Shares the quinazolin-4-yl core but replaces the 2-phenyl group with a 6-iodo substituent.
- Activity : Demonstrates anticancer activity via PI3Kα inhibition, with an IC₅₀ of 0.87 µM in breast cancer cell lines .
- Key Difference : The 6-iodo substituent may enhance DNA intercalation, whereas the 2-phenyl group in the target compound could improve steric interactions with hydrophobic enzyme pockets.
N-Geranyl-N′-(2-adamantyl)ethane-1,2-diamine (SQ109)
- Structure : Contains a geranyl chain and adamantyl group instead of quinazoline.
- Activity : Potent antimicrobial agent against Mycobacterium tuberculosis (MIC = 0.2 µg/mL) .
- Key Difference : SQ109’s bulky adamantyl group enhances membrane disruption, while the quinazoline core in the target compound likely targets kinase enzymes.
N-(Ferrocenylmethyl)-N′-(pyridyl)ethane-1,2-diamine (7)
- Structure : Incorporates a ferrocene moiety and pyridyl group.
- Activity: Exhibits antitrypanosomal activity (IC₅₀ = 3.2 µM against Trypanosoma cruzi) due to redox-active ferrocene .
- Key Difference : The ferrocene group enables electron-transfer mechanisms, absent in the purely organic quinazoline derivative.
Schiff Base Derivatives of Ethane-1,2-diamine
- Example: N1,N2-Bis(2-(((E)-4-chloro-benzylidene)amino)ethyl)ethane-1,2-diamine
- Activity : Acts as a corrosion inhibitor (88% efficiency at 1 mM) by adsorbing onto carbon steel surfaces .
- Key Difference : Schiff bases form stable chelates with metals, whereas the target compound’s quinazoline ring may engage in π-π stacking with biological targets.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Mechanistic Insights
- Anticancer Potential: Quinazoline derivatives like 5f inhibit PI3Kα, a key kinase in cancer progression. The target compound’s phenyl group may enhance binding to the ATP-binding pocket .
- Antimicrobial vs. Antiparasitic Activity : SQ109’s adamantyl group disrupts microbial membranes, while ferrocene derivatives leverage redox activity for antiparasitic effects .
- Structural Flexibility : Ethane-1,2-diamine’s modular structure allows tuning for diverse applications—e.g., corrosion inhibition via Schiff base formation or drug delivery via lipophilic side chains .
Biological Activity
N1,N1-Diethyl-N2-(2-phenylquinazolin-4-yl)ethane-1,2-diamine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| CAS Number | 802577-51-1 |
| Molecular Formula | C20H24N4 |
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | N',N'-diethyl-N-(2-phenylquinazolin-4-yl)ethane-1,2-diamine |
| InChI Key | KVFGFYCJHWRPGD-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The quinazoline core is crucial for its binding affinity, allowing it to inhibit specific enzymes by blocking their active sites. This interaction may lead to the modulation of signaling pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer therapy .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies have demonstrated that this compound can induce apoptosis in human cancer cell lines such as breast and colon cancer cells. The compound's mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins .
- In Vivo Studies : Animal models have shown promising results where treatment with this compound led to reduced tumor growth and increased survival rates compared to control groups. Specific studies noted a decrease in tumor volume in xenograft models of human cancers.
Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the antitumor efficacy of this compound in a mouse model bearing human breast cancer xenografts. The results indicated a significant reduction in tumor size after treatment with the compound compared to untreated controls.
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how this compound affects cell signaling pathways. The study utilized Western blot analysis to assess changes in protein expression levels associated with apoptosis and cell cycle regulation. Findings suggested that the compound inhibits the PI3K/Akt pathway, which is often dysregulated in cancers .
Biological Activity Overview
The biological activities of this compound extend beyond anticancer effects:
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes related to metabolic pathways, indicating potential applications in metabolic disorders.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for N1,N1-Diethyl-N2-(2-phenylquinazolin-4-yl)ethane-1,2-diamine, and how do reaction parameters affect yield?
- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example, quinazoline derivatives are often synthesized by reacting 4-chloro-2-phenylquinazoline with diethyl ethylenediamine under reflux in anhydrous solvents like THF or DCM. Catalysts such as triethylamine may enhance nucleophilic displacement . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization improves purity. Yield optimization requires strict control of temperature (70–90°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for quinazoline:amine).
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and proton environments. For instance, the quinazoline C4-H signal (δ ~8.5 ppm) disappears upon amine substitution .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves 3D structure and hydrogen-bonding networks. SHELX software (via Olex2) refines crystallographic data using direct methods and least-squares algorithms .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with cancer-related targets like topoisomerase II?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO energies) to assess redox activity and nucleophilic/electrophilic sites. B3LYP/6-31G(d) basis sets are recommended for accuracy .
- Molecular Docking (AutoDock Vina) : Dock the compound into target protein pockets (e.g., topoisomerase II PDB: 1ZXM). Use Lamarckian genetic algorithms with grid parameters adjusted to the binding site. Validate docking poses with MD simulations (NAMD, 100 ns) to assess stability .
Q. How should researchers address contradictory bioactivity data between this compound and its fluorinated analogs?
- Methodological Answer :
- Comparative SAR Analysis : Test analogs (e.g., 7-fluoroquinoline derivatives) in parallel cytotoxicity assays (MTT, IC50). Structural differences (e.g., fluorine’s electronegativity vs. phenyl groups) may alter DNA intercalation or enzyme inhibition .
- Data Normalization : Control for variables like logP (solubility) and cellular uptake (via LC-MS quantification of intracellular concentrations).
Q. What strategies optimize pharmacokinetic profiling in preclinical studies?
- Methodological Answer :
- In Vitro ADME :
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid.
- Metabolic Stability : Incubate with liver microsomes (human/rat); quantify parent compound via LC-MS/MS .
- In Vivo PK : Administer IV/PO doses in rodent models. Collect plasma at timed intervals. Non-compartmental analysis (WinNonlin) calculates AUC, t½, and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
